molecular formula C23H19N3O3 B3483637 2-(4-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B3483637
M. Wt: 385.4 g/mol
InChI Key: XKUPQMPRXKGODF-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a phenyl group, and an oxadiazolyl group, all connected by an acetamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the oxadiazole ring could potentially disrupt the ability of the molecule to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is stored or used. For example, compounds with similar structures have been used as ligands for the ruthenium-catalyzed reduction of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the methoxyphenyl and phenyl groups could influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

2,5-Disubstituted 1,3,4-oxadiazole compounds, including variants related to the specified compound, have shown promise in antimicrobial and hemolytic activities. Studies have found that such compounds are active against various microbial species, exhibiting less toxicity and potential for further biological applications (Gul et al., 2017).

Anticancer Properties

Research into novel 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole compounds has revealed their cytotoxicity on various human leukemic cell lines. This indicates potential utility in anticancer therapies, particularly for certain synthesized compounds showing high cytotoxicity against specific cell lines (Vinayak et al., 2014).

Inhibition of Collapsin Response Mediator Protein 1 (CRMP 1)

Derivatives of 1,3,4-oxadiazole have been investigated for their ability to inhibit CRMP 1 in the context of small lung cancer treatment. Some compounds in this category have shown considerable inhibition of cell growth, indicating their potential in cancer treatment strategies (Panchal et al., 2020).

Antimicrobial Properties of Derivatives

A variety of 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties. Studies have emphasized the role of specific molecular structures, such as the presence of fluorine atoms, in enhancing these properties (Parikh & Joshi, 2014).

Selective Antagonists for Human Adenosine A3 Receptors

Research has identified that certain derivatives of 1,3,4-oxadiazole, such as 4-(4-Methoxyphenyl)-2-aminothiazole, are effective as selective antagonists for human adenosine A3 receptors. This suggests potential applications in treatments involving adenosine receptor pathways (Jung et al., 2004).

Antibacterial Agents

Several derivatives of 1,3,4-oxadiazole have been synthesized and shown significant antibacterial activity. These findings highlight the potential of these compounds in developing new antibacterial treatments (Ramalingam et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is used as a ligand in a catalytic reaction, its mechanism of action would involve binding to the catalyst and facilitating the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used. For example, some compounds with similar structures are known to be toxic if ingested or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a ligand for catalytic reactions, future research could focus on optimizing its structure for this purpose .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-13-7-16(8-14-20)15-21(27)24-19-11-9-18(10-12-19)23-26-25-22(29-23)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUPQMPRXKGODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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